

An In-depth Technical Guide to 8-Phenoctanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *8-Phenoctanoic acid*

Cat. No.: *B031808*

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This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of **8-phenyloctanoic acid**. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Chemical Properties

8-Phenoctanoic acid is a long-chain fatty acid derivative characterized by a phenyl group at the terminus of an eight-carbon aliphatic chain. This structure imparts both hydrophobic and aromatic characteristics to the molecule.

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **8-phenyloctanoic acid**.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₀ O ₂	[1]
Molecular Weight	220.31 g/mol	[2]
CAS Number	26547-51-3	[3]
IUPAC Name	8-phenyloctanoic acid	N/A
SMILES	O=C(O)CCCCCCCCc1ccccc1	[2]
Melting Point	27 °C or 45-47 °C	[3] [4]
Boiling Point	150-152 °C at 0.1 mmHg	[3]
Water Solubility	Insoluble	[1] [4]
pKa (Predicted)	4.78 ± 0.10	[1]
Density (Predicted)	1.020 ± 0.06 g/cm ³	[4]
Vapor Pressure (Predicted)	3.98E-06 mmHg at 25°C	[4]
LogP (Predicted)	3.654	[3]

Note on Melting Point: There is a discrepancy in the reported melting point in the literature. Researchers should consider both reported values and, if critical, determine the melting point experimentally.

Chemical Structure

8-Phenoxyoctanoic acid consists of a terminal phenyl group attached to an octanoic acid backbone. The carboxylic acid group provides a site for various chemical modifications, such as esterification or amidation.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **8-phenyloctanoic acid** are not extensively documented in publicly available literature, general methodologies for similar compounds can be readily adapted.

General Synthesis Approach

A plausible synthetic route to **8-phenyloctanoic acid** involves the alkylation of a suitable phenyl-containing nucleophile with a C8 electrophile bearing a protected carboxylic acid or a precursor group. One such general approach is outlined below:

Alkylation of a Phenyl Grignard Reagent with a Dihaloalkane followed by Carboxylation

- Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).
- Alkylation: The Grignard reagent is reacted with a dihaloalkane, such as 1,8-dibromo-octane. This reaction is performed in excess of the dihaloalkane to favor mono-substitution.
- Work-up and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated. The resulting 8-bromo-1-phenyloctane is purified by column chromatography.
- Conversion to Carboxylic Acid: The terminal bromide is then converted to the carboxylic acid. This can be achieved by reacting the purified 8-bromo-1-phenyloctane with magnesium to form a new Grignard reagent, which is then quenched with solid carbon dioxide (dry ice). Acidic work-up yields **8-phenyloctanoic acid**.

General Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of **8-phenyloctanoic acid** can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

- Column: A C18 reversed-phase column is suitable for this nonpolar compound.
- Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid is protonated, would be an appropriate starting point.
- Detection: The phenyl group allows for strong UV absorbance, typically around 254 nm.

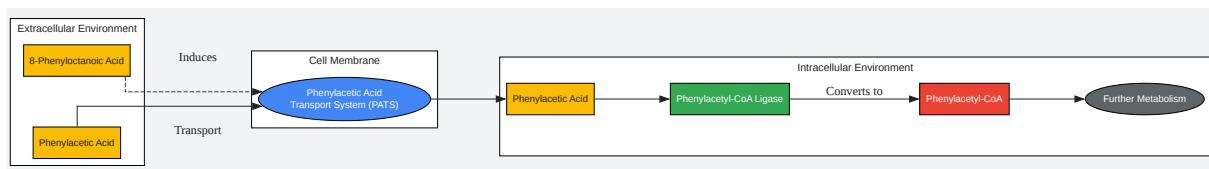
- Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.

Biological Role and Signaling Pathways

8-Phenoxyoctanoic acid has been identified as an inducer of the phenylacetic acid (PAA) transport system in the bacterium *Pseudomonas putida*.^[5] This system is part of a larger catabolic pathway for the degradation of aromatic compounds.

Phenylacetic Acid Transport System Induction in *Pseudomonas putida*

The following diagram illustrates the role of **8-phenyloctanoic acid** in inducing the PAA transport system, which facilitates the uptake of phenylacetic acid for subsequent metabolism.



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Induction of Phenylacetic Acid Transport System by **8-Phenoxyoctanoic Acid**.

This pathway highlights how certain phenylalkanoic acids with an even number of carbon atoms in the aliphatic chain, such as **8-phenyloctanoic acid**, can act as gratuitous inducers of the metabolic machinery for related compounds.^[5] The transport system facilitates the uptake of phenylacetic acid, which is then activated to phenylacetyl-CoA before entering the central metabolic pathways of the bacterium.^[6]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Phenoctanoic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031808#8-phenyloctanoic-acid-chemical-properties-and-structure>]

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